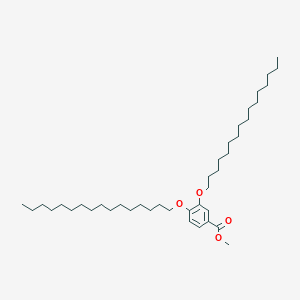
Methyl 3,4-bis(hexadecyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,4-bis(hexadecyloxy)benzoate is an organic compound with the molecular formula C40H72O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with two hexadecyloxy groups and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(hexadecyloxy)benzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with hexadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting intermediate is then methylated using methyl iodide and a base such as potassium carbonate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 3,4-bis(hexadecyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hexadecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced esters.
Substitution: Various alkoxy-substituted benzoates.
科学的研究の応用
Methyl 3,4-bis(hexadecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3,4-bis(hexadecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. Its effects are mediated through its structural features, which allow it to interact with various biomolecules.
類似化合物との比較
Similar Compounds
- Methyl 3-(hexadecyloxy)benzoate
- Methyl 4-(hexadecyloxy)benzoate
- Methyl 3,4-bis(octadecyloxy)benzoate
Uniqueness
Methyl 3,4-bis(hexadecyloxy)benzoate is unique due to the presence of two hexadecyloxy groups, which impart distinct physicochemical properties. These properties include enhanced lipophilicity and potential for specific biological interactions, making it a valuable compound for various research applications.
特性
CAS番号 |
180678-30-2 |
|---|---|
分子式 |
C40H72O4 |
分子量 |
617.0 g/mol |
IUPAC名 |
methyl 3,4-dihexadecoxybenzoate |
InChI |
InChI=1S/C40H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34-43-38-33-32-37(40(41)42-3)36-39(38)44-35-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31,34-35H2,1-3H3 |
InChIキー |
JMSAXTFJBXRQQL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)OCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


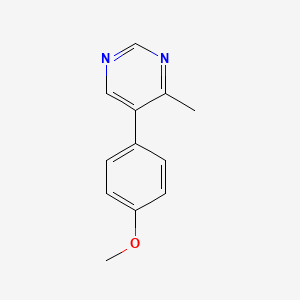
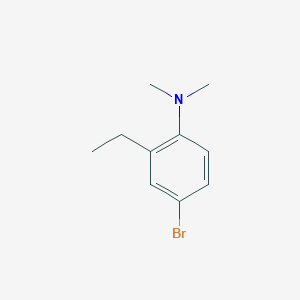
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
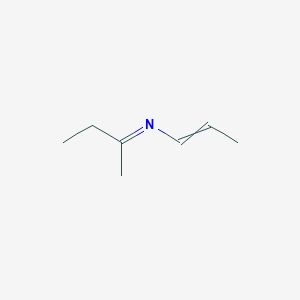
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
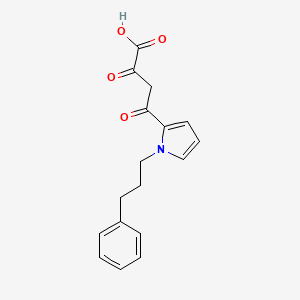
![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)
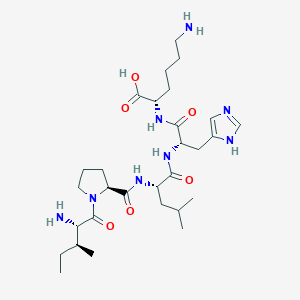
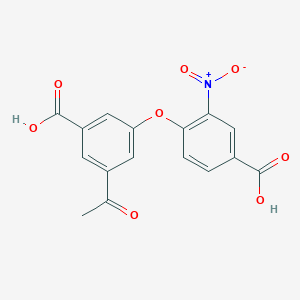
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
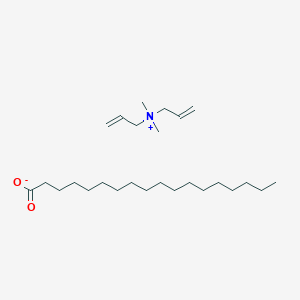
![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
